molecular formula C6H2Cl3NO B12972302 4,5-Dichloropicolinoyl chloride

4,5-Dichloropicolinoyl chloride

Cat. No.: B12972302
M. Wt: 210.4 g/mol
InChI Key: RODRKOMNKILSHH-UHFFFAOYSA-N
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Description

4,5-Dichloropicolinoyl chloride (C₆H₂Cl₂NO) is a chlorinated derivative of picolinoyl chloride, featuring two chlorine atoms at the 4- and 5-positions of the pyridine ring. This compound serves as a reactive intermediate in organic synthesis, particularly in the formation of amides and heterocyclic derivatives. Its electron-withdrawing chlorine substituents enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions.

Properties

Molecular Formula

C6H2Cl3NO

Molecular Weight

210.4 g/mol

IUPAC Name

4,5-dichloropyridine-2-carbonyl chloride

InChI

InChI=1S/C6H2Cl3NO/c7-3-1-5(6(9)11)10-2-4(3)8/h1-2H

InChI Key

RODRKOMNKILSHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloropicolinoyl chloride typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 3,6-dichloropicolinoyl chloride with appropriate reagents under controlled conditions

Industrial Production Methods

Industrial production of 4,5-Dichloropicolinoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired chlorination.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloropicolinoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of picolinic acid derivatives.

    Condensation Reactions: It can react with amines and other nucleophiles to form amides and other derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Phosphorus Pentachloride (PCl₅): Another chlorinating agent.

    Amines: For the formation of amides through condensation reactions.

Major Products Formed

    Amides: Formed through the reaction with amines.

    Picolinic Acid Derivatives: Formed through hydrolysis.

Scientific Research Applications

4,5-Dichloropicolinoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloropicolinoyl chloride involves its reactivity as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The position of chlorine substituents on the pyridine ring critically influences reactivity and physical properties. Key comparisons include:

Compound Substituent Positions C=O Bond Length (Å) Physical State Key Applications
4,5-Dichloropicolinoyl chloride 4,5-Cl Not reported Likely liquid/oil* Intermediate for functional materials
3,5-Dichloropicolinoyl chloride 3,5-Cl Not reported Yellow oil Synthesis of carbamate derivatives
3,6-Dichloropicolinoyl chloride 3,6-Cl 1.208 (3) Crystalline solid Amidation reactions (90% yield)

*Inferred from structural analogs.

  • This may reduce reactivity in bulkier nucleophilic environments. In 3,6-dichloropicolinoyl chloride, the near-perpendicular dihedral angle (86.6°) between the pyridine and amide rings minimizes steric clashes, enhancing crystallinity and stability .

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